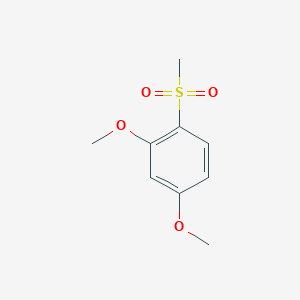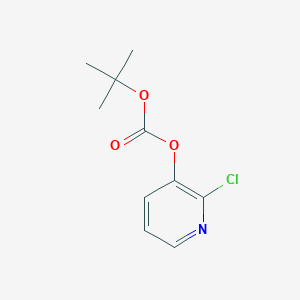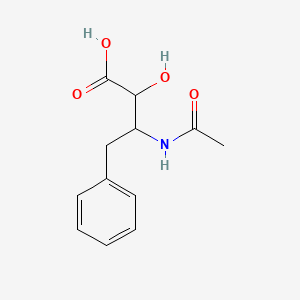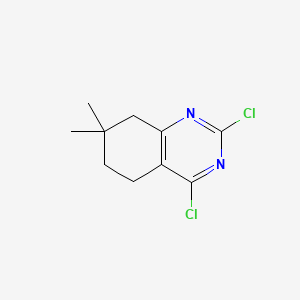![molecular formula C8H4ClFN2O2 B13914233 5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13914233.png)
5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-fluoro-4-azaindole-2-carboxylic Acid is a heterocyclic compound that belongs to the class of azaindoles Azaindoles are known for their significant biological activities and are often used as core structures in drug discovery and development
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluoro-4-azaindole-2-carboxylic Acid typically involves the construction of the azaindole core followed by the introduction of the chloro and fluoro substituents. One common method involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic conditions. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired azaindole structure .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to optimize the production process. The choice of solvents, temperature, and reaction time are critical factors in achieving industrial-scale synthesis.
化学反応の分析
Types of Reactions: 5-Chloro-6-fluoro-4-azaindole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
5-Chloro-6-fluoro-4-azaindole-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 5-Chloro-6-fluoro-4-azaindole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
- 5-Chloro-4-azaindole-2-carboxylic Acid
- 6-Fluoro-4-azaindole-2-carboxylic Acid
- 5-Bromo-6-fluoro-4-azaindole-2-carboxylic Acid
Comparison: Compared to its analogs, 5-Chloro-6-fluoro-4-azaindole-2-carboxylic Acid exhibits unique properties due to the presence of both chloro and fluoro substituents. These substituents can influence the compound’s reactivity, stability, and biological activity. For instance, the combination of chloro and fluoro groups may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development .
特性
分子式 |
C8H4ClFN2O2 |
|---|---|
分子量 |
214.58 g/mol |
IUPAC名 |
5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4ClFN2O2/c9-7-3(10)1-4-5(12-7)2-6(11-4)8(13)14/h1-2,11H,(H,13,14) |
InChIキー |
DEGQYTODHNFHJB-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC(=C1F)Cl)C=C(N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



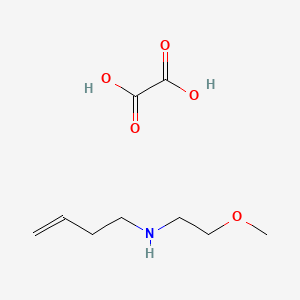
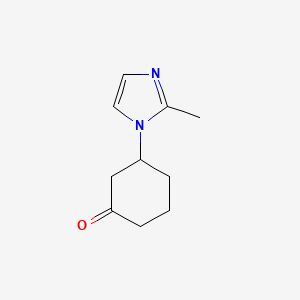
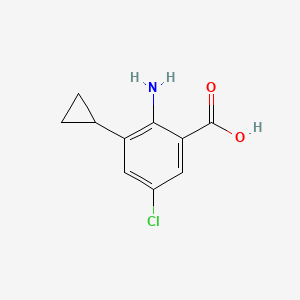
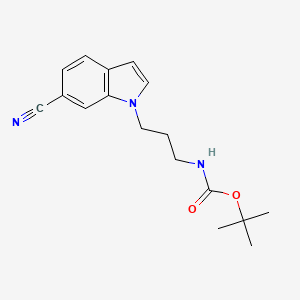

![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)
